An In-depth Technical Guide to 3-Chloro-2-fluoroaniline (CAS Number: 2106-04-9)
An In-depth Technical Guide to 3-Chloro-2-fluoroaniline (CAS Number: 2106-04-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoroaniline, with the confirmed CAS Number 2106-04-9, is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the amino group, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, applications, and safety information for 3-Chloro-2-fluoroaniline, tailored for professionals in research and drug development.
Chemical and Physical Properties
3-Chloro-2-fluoroaniline is typically a clear, light beige to brown liquid.[1] The presence of both chloro and fluoro substituents on the aniline (B41778) ring influences its physical and chemical characteristics, making it a versatile intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3-Chloro-2-fluoroaniline
| Property | Value | Reference(s) |
| CAS Number | 2106-04-9 | [2][3] |
| Molecular Formula | C₆H₅ClFN | [2][3] |
| Molecular Weight | 145.56 g/mol | [2] |
| Appearance | Clear light beige liquid | [1] |
| Boiling Point | 214 °C (lit.) | [1] |
| Density | 1.324 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.564 (lit.) | |
| InChI | InChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | [2] |
| SMILES | C1=CC(=C(C(=C1)Cl)F)N | [2] |
Synthesis of 3-Chloro-2-fluoroaniline
The primary synthetic route to 3-Chloro-2-fluoroaniline involves the reduction of the corresponding nitro compound, 3-chloro-2-fluoronitrobenzene. Catalytic hydrogenation is a commonly employed method for this transformation, offering high yields and purity.
General Experimental Protocol: Catalytic Hydrogenation
A solution of 3-chloro-2-fluoronitrobenzene in a suitable solvent, such as ethanol (B145695) or ethyl acetate, is subjected to hydrogenation in the presence of a catalyst. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typical catalysts for this reaction. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-Chloro-2-fluoroaniline. Purification can be achieved by vacuum distillation.[4]
Spectroscopic Data
The structural characterization of 3-Chloro-2-fluoroaniline is accomplished through various spectroscopic techniques. While a comprehensive, publicly available dataset with full assignments is limited, the expected spectral features are outlined below based on the analysis of similar compounds.[5][6]
Table 2: Expected Spectroscopic Data for 3-Chloro-2-fluoroaniline
| Technique | Data |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 6.5-7.5 ppm. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon atoms attached to fluorine would exhibit C-F coupling. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations.[7] |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) at m/z 145 and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, characteristic of the chlorine isotope pattern. |
Applications in Drug Discovery and Development
Halogenated anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.[8]
While specific marketed drugs derived directly from 3-Chloro-2-fluoroaniline are not prominently documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, the closely related isomer, 3-chloro-4-fluoroaniline (B193440), is a key starting material in the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[9]
3-Chloro-2-fluoroaniline is utilized as a precursor for synthesizing more complex drug intermediates. One such example is its use in the preparation of 2-chloro-3-fluorobromobenzene.[10]
Experimental Protocol: Synthesis of 2-chloro-3-fluorobromobenzene from 3-Chloro-2-fluoroaniline
This synthesis involves a two-step process: bromination followed by a Sandmeyer-type reaction.
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Bromination: 3-Chloro-2-fluoroaniline (0.4 mol) is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to 10 °C, and N-bromosuccinimide (NBS) (0.402 mol) is added portion-wise. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the mixture is poured into an ice-water mixture, and the resulting solid, 4-bromo-3-chloro-2-fluoroaniline, is isolated, washed, and dried. A molar yield of 96.3% has been reported for this step.[10]
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Diazotization and Debromination: The intermediate from the previous step is then subjected to a deaminative debromination to afford the final product, 2-chloro-3-fluorobromobenzene. This is typically achieved through diazotization followed by reduction. The overall reported molar yield for the two steps is approximately 82.5%, with a purity of ≥99% as determined by GC.[10]
References
- 1. 3-Chloro-2-fluoroaniline | 2106-04-9 [chemicalbook.com]
- 2. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. guidechem.com [guidechem.com]
